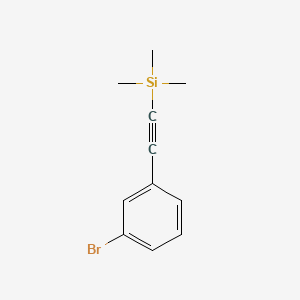
(3-Bromophenylethynyl)trimethylsilane
Vue d'ensemble
Description
(3-Bromophenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C11H13BrSi. It is characterized by the presence of a bromophenyl group attached to an ethynyl group, which is further bonded to a trimethylsilyl group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Applications De Recherche Scientifique
(3-Bromophenylethynyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a silane that reacts with nucleophilic phosphoryl groups . This suggests that it may interact with enzymes or other proteins that contain these groups.
Mode of Action
It’s known that this compound can participate in reactions involving nucleophilic phosphoryl groups . This suggests that it may form covalent bonds with these groups, potentially altering the function of the target protein.
Biochemical Pathways
Given its reactivity with nucleophilic phosphoryl groups , it may influence pathways involving phosphorylation and dephosphorylation, which are critical for many cellular processes.
Pharmacokinetics
Its physical properties such as boiling point (95 °c/19 mmHg) and specific gravity (119 at 20/20°C) suggest that it may have certain lipophilic characteristics , which could influence its absorption and distribution within the body.
Result of Action
Given its reactivity with nucleophilic phosphoryl groups , it may alter the function of target proteins, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Action Environment
It’s known that this compound is sensitive to moisture and heat , suggesting that these factors could affect its stability and potentially its efficacy.
Analyse Biochimique
Biochemical Properties
(3-Bromophenylethynyl)trimethylsilane plays a significant role in various biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it is used in the preparation of 4-(3-bromophenyl)-3-butyn-2-one, a compound that can further participate in biochemical pathways . The interactions of this compound with enzymes are primarily through its ethynyl group, which can undergo nucleophilic addition reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are not extensively documented. As an alkyne, it can potentially influence cell signaling pathways and gene expression by interacting with cellular proteins and enzymes. The compound’s ability to form covalent bonds with biomolecules suggests it could modify cellular metabolism and impact various cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its reactive ethynyl group. This group can participate in nucleophilic addition and substitution reactions, leading to the formation of new carbon-carbon bonds. These reactions can result in the inhibition or activation of enzymes, depending on the specific biochemical context. The compound’s interactions with biomolecules can also lead to changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and potential degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can facilitate biochemical reactions without causing significant toxicity. At higher doses, it can exhibit toxic effects, including skin and eye irritation, and respiratory issues . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the synthesis of complex organic molecules. It interacts with enzymes that facilitate the formation of carbon-carbon bonds, influencing metabolic flux and metabolite levels. The compound’s role in these pathways underscores its importance in organic synthesis and biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution is crucial for its biochemical activity and effectiveness in experimental applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within cells can impact its activity and function, making it a valuable tool in biochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(3-Bromophenylethynyl)trimethylsilane can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoiodobenzene with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromophenylethynyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate and activate the reactants.
Oxidizing and Reducing Agents: Employed to modify the oxidation state of the compound.
Major Products Formed
Substituted Phenylacetylene Derivatives: Formed through substitution reactions.
Coupled Products: Such as biaryl compounds, formed through coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Bromophenylethynyl)trimethylsilane
- (2-Bromophenylethynyl)trimethylsilane
- Phenylacetylene Derivatives
Uniqueness
(3-Bromophenylethynyl)trimethylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific carbon-carbon bonds .
Propriétés
IUPAC Name |
2-(3-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXMHQYHYOTTPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394999 | |
| Record name | (3-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3989-13-7 | |
| Record name | (3-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(3-Bromophenyl)ethynyl]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
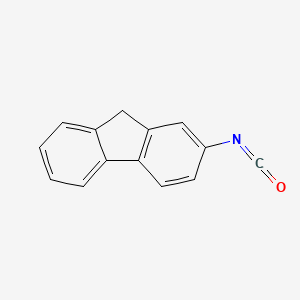
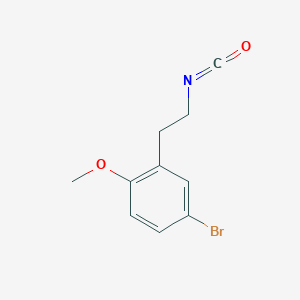
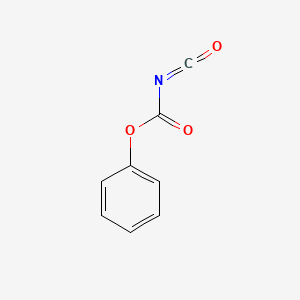
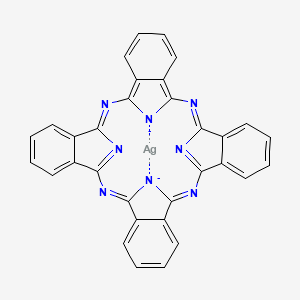
![N-[Bis(dimethylamino)phosphorylimino-bis(dimethylamino)-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B1598197.png)
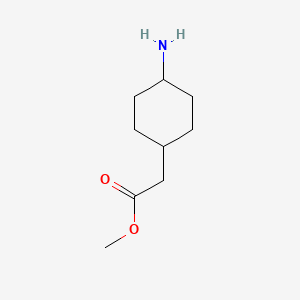
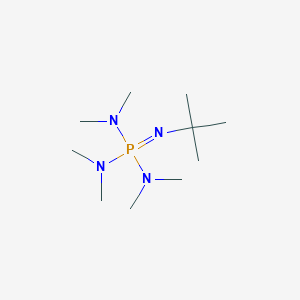
![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/new.no-structure.jpg)

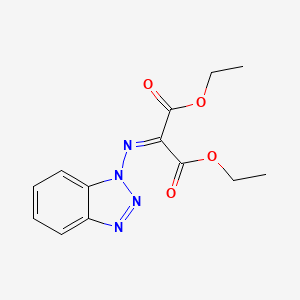
![4-[2-(4-Methoxyphenyl)ethyl]piperidine](/img/structure/B1598208.png)
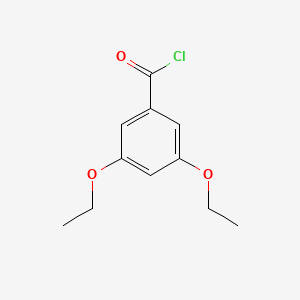
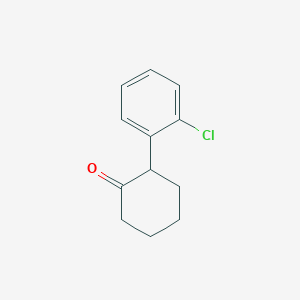
![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1598212.png)
